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molecular formula C9H10F2N2O B8330364 2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

2-Fluoro-3-(4-fluorotetrahydro-2H-pyran-4-YL)pyrazine

Cat. No. B8330364
M. Wt: 200.19 g/mol
InChI Key: LKUNBCKPUBIUEJ-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

A solution of 4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol (0.4 g, 2.018 mmol) in CH2Cl2 (6.73 mL) was cooled to 0° C. DAST (0.533 mL, 4.04 mmol) was added to the reaction mixture dropwise and the resulting mixture was allowed to stir at 0° C. for 2 hr. A solution of saturated sodium carbonate was added dropwise to the reaction mixture at 0° C. to quench the reaction. The heterogeneous mixture was stirred vigorously for 1 hr to ensure complete quenching. Mixture was transferred to a separatory funnel and the layers were separated after addition of more DCM and saturated bicarbonate solution. The organic layer was dried over magnesium sulfate and rotovapped to remove the volatile solvent.
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6.73 mL
Type
solvent
Reaction Step One
Name
Quantity
0.533 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8]2(O)[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1.CCN(S(F)(F)[F:21])CC.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl>[F:1][C:2]1[C:3]([C:8]2([F:21])[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)=[N:4][CH:5]=[CH:6][N:7]=1 |f:2.3.4|

Inputs

Step One
Name
4-(3-fluoropyrazin-2-yl)tetrahydro-2H-pyran-4-ol
Quantity
0.4 g
Type
reactant
Smiles
FC=1C(=NC=CN1)C1(CCOCC1)O
Name
Quantity
6.73 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.533 mL
Type
reactant
Smiles
CCN(CC)S(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
The heterogeneous mixture was stirred vigorously for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers were separated
ADDITION
Type
ADDITION
Details
after addition of more DCM and saturated bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
to remove the volatile solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC1=NC=CN=C1C1(CCOCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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